Methyl (2S,3S)-2-chloro-3-hydroxybutanoate
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Overview
Description
Methyl (2S,3S)-2-chloro-3-hydroxybutanoate is a chiral ester compound with significant applications in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2-chloro-3-hydroxybutanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to carry out the asymmetric reduction .
Industrial Production Methods
The industrial production of this compound leverages the same enzymatic reduction process due to its efficiency and high yield. The method is environmentally friendly, simple to operate, and suitable for industrial scale-up. It offers high substrate concentration, broad substrate universality, and high product yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
Oxidation: Produces 2-chloro-3-oxobutanoate.
Reduction: Yields 2-chloro-3-hydroxybutanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S,3S)-2-chloro-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a chiral building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its chiral nature.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-2-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-chloro-3-hydroxybutanoate: A stereoisomer with different spatial arrangement.
Ethyl (2S,3S)-2-chloro-3-hydroxybutanoate: An ethyl ester analog.
Methyl (2S,3S)-2-bromo-3-hydroxybutanoate: A bromine-substituted analog.
Uniqueness
Methyl (2S,3S)-2-chloro-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in drug development .
Properties
IUPAC Name |
methyl (2S,3S)-2-chloro-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDXBCIJDUWEO-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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